molecular formula C16H16N2O B8691226 N-(2-(Indolin-1-yl)-5-methylphenyl)formamide CAS No. 116461-58-6

N-(2-(Indolin-1-yl)-5-methylphenyl)formamide

Katalognummer: B8691226
CAS-Nummer: 116461-58-6
Molekulargewicht: 252.31 g/mol
InChI-Schlüssel: DQWSCHJDMCMSSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(Indolin-1-yl)-5-methylphenyl)formamide is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Indolin-1-yl)-5-methylphenyl)formamide typically involves the reaction of 2,3-dihydro-1H-indole with 5-methyl-2-nitrobenzaldehyde, followed by reduction and formylation steps. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and formylation reagents like formic acid or formic anhydride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(Indolin-1-yl)-5-methylphenyl)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

N-(2-(Indolin-1-yl)-5-methylphenyl)formamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-(2-(Indolin-1-yl)-5-methylphenyl)formamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(2-(Indolin-1-yl)-5-methylphenyl)formamide is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

116461-58-6

Molekularformel

C16H16N2O

Molekulargewicht

252.31 g/mol

IUPAC-Name

N-[2-(2,3-dihydroindol-1-yl)-5-methylphenyl]formamide

InChI

InChI=1S/C16H16N2O/c1-12-6-7-16(14(10-12)17-11-19)18-9-8-13-4-2-3-5-15(13)18/h2-7,10-11H,8-9H2,1H3,(H,17,19)

InChI-Schlüssel

DQWSCHJDMCMSSO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)N2CCC3=CC=CC=C32)NC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.